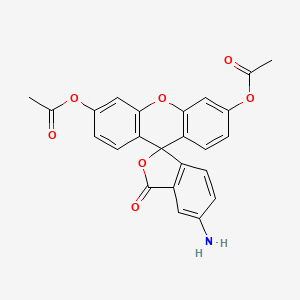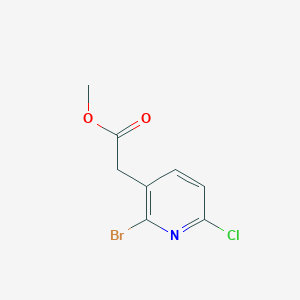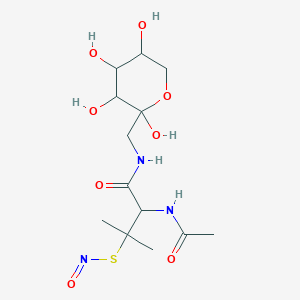
ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-(E)-2-Amino-3-hydroxyoctadec-4-enoat;hydrochlorid ist eine synthetische Verbindung mit einer komplexen Struktur. Es zeichnet sich durch das Vorhandensein einer Ethylestergruppe, einer Aminogruppe und einer Hydroxylgruppe aus, die an ein Octadecensäure-Rückgrat gebunden sind.
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
Die Synthese von Ethyl-(E)-2-Amino-3-hydroxyoctadec-4-enoat;hydrochlorid beinhaltet typischerweise die Veresterung von Octadecensäure mit Ethanol in Gegenwart eines Katalysators wie Schwefelsäure. Der resultierende Ester wird dann einer Reihe von Reaktionen unterzogen, um die Amino- und Hydroxylgruppen einzuführen. Eine gängige Methode beinhaltet die Verwendung von Reagenzien wie Ammoniak und Wasserstoffperoxid unter kontrollierten Bedingungen, um die gewünschten Modifikationen zu erreichen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann groß angelegte Veresterungsprozesse umfassen, gefolgt von sequentiellen funktionellen Gruppentransformationen. Der Einsatz von Durchflussreaktoren und fortschrittlichen Katalysatorsystemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, ist entscheidend, um eine hohe Reinheit und Ausbeute zu erzielen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ethyl-(E)-2-Amino-3-hydroxyoctadec-4-enoat;hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonylgruppe oxidiert werden.
Reduktion: Die Doppelbindung im Octadecensäure-Rückgrat kann mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Einfachbindung reduziert werden.
Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen mit Elektrophilen wie Alkylhalogeniden teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO₄), Chromtrioxid (CrO₃)
Reduktion: Wasserstoffgas (H₂), Palladiumkatalysator (Pd/C)
Substitution: Alkylhalogenide (z. B. Methyliodid), Base (z. B. Natriumhydroxid)
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Ketonen oder Aldehyden
Reduktion: Gesättigte Octadecansäurederivate
Substitution: Alkylierte Aminoderivate
Wissenschaftliche Forschungsanwendungen
Ethyl-(E)-2-Amino-3-hydroxyoctadec-4-enoat;hydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird wegen seiner potenziellen Rolle in der Zellsignalgebung und Membraninteraktionen untersucht.
Medizin: Wird wegen seiner potenziellen therapeutischen Wirkungen, einschließlich entzündungshemmender und antimikrobieller Eigenschaften, untersucht.
Industrie: Wird in der Formulierung von Spezialchemikalien und Materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-(E)-2-Amino-3-hydroxyoctadec-4-enoat;hydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Die Amino- und Hydroxylgruppen ermöglichen die Bildung von Wasserstoffbrückenbindungen und elektrostatischen Wechselwirkungen mit Proteinen und Enzymen, wodurch deren Aktivität möglicherweise moduliert wird. Die Verbindung kann sich auch in Lipidmembranen integrieren und deren Fluidität und Funktion beeinflussen.
Wirkmechanismus
The mechanism of action of ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The compound may also integrate into lipid membranes, affecting their fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Ethyl-(E)-2-Amino-3-hydroxyhexadec-4-enoat;hydrochlorid
- Ethyl-(E)-2-Amino-3-hydroxyoctadec-4-enoat;hydrobromid
- Ethyl-(E)-2-Amino-3-hydroxyhexadec-4-enoat;hydrobromid
Einzigartigkeit
Ethyl-(E)-2-Amino-3-hydroxyoctadec-4-enoat;hydrochlorid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und der Länge seiner Kohlenstoffkette einzigartig. Diese Kombination verleiht ihm besondere physikalisch-chemische Eigenschaften wie Löslichkeit und Reaktivität, wodurch es sich für spezielle Anwendungen in verschiedenen Bereichen eignet.
Eigenschaften
Molekularformel |
C20H40ClNO3 |
|---|---|
Molekulargewicht |
378.0 g/mol |
IUPAC-Name |
ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride |
InChI |
InChI=1S/C20H39NO3.ClH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(22)19(21)20(23)24-4-2;/h16-19,22H,3-15,21H2,1-2H3;1H/b17-16+; |
InChI-Schlüssel |
MLZIFGYKDWQAAK-CMBBICFISA-N |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/C(C(C(=O)OCC)N)O.Cl |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(C(C(=O)OCC)N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(Benzhydrylideneamino)-1-methylpyrrolidin-1-ium-2-yl]methanol;iodide](/img/structure/B12284475.png)






![3-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol](/img/structure/B12284525.png)


![5-(diaminomethylideneamino)-2-[[1-[2-[[4-methyl-2-[[1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12284548.png)
![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B12284562.png)
![(3a'S,4'R,5'R,6a'R)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-N-[(1R)-2-hydroxy-1-phenylethyl]-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxamide](/img/structure/B12284563.png)

